Cas no 1955519-67-1 (2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acid)

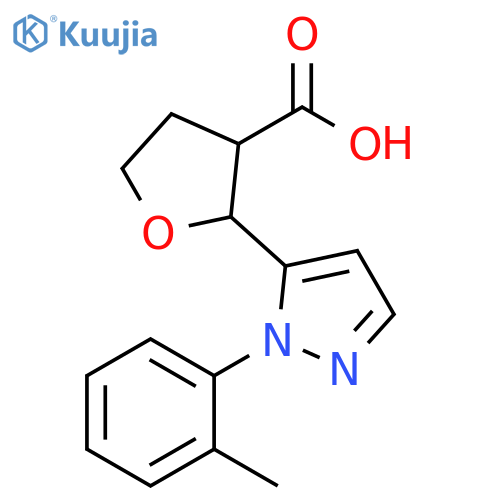

1955519-67-1 structure

商品名:2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acid

CAS番号:1955519-67-1

MF:C15H16N2O3

メガワット:272.299143791199

MDL:MFCD30180751

CID:5241406

PubChem ID:122360337

2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Furancarboxylic acid, tetrahydro-2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]-

- 2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acid

-

- MDL: MFCD30180751

- インチ: 1S/C15H16N2O3/c1-10-4-2-3-5-12(10)17-13(6-8-16-17)14-11(15(18)19)7-9-20-14/h2-6,8,11,14H,7,9H2,1H3,(H,18,19)

- InChIKey: GIJJCJWKEQFUJD-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C(O)=O)C1C1N(C2=CC=CC=C2C)N=CC=1

2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-297229-0.1g |

2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid |

1955519-67-1 | 0.1g |

$691.0 | 2023-09-06 | ||

| Enamine | EN300-297229-10g |

2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid |

1955519-67-1 | 10g |

$3376.0 | 2023-09-06 | ||

| Enamine | EN300-297229-0.25g |

2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid |

1955519-67-1 | 0.25g |

$723.0 | 2023-09-06 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01033746-1g |

2-[1-(2-Methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid |

1955519-67-1 | 95% | 1g |

¥3913.0 | 2023-03-19 | |

| Enamine | EN300-297229-0.05g |

2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid |

1955519-67-1 | 0.05g |

$660.0 | 2023-09-06 | ||

| Enamine | EN300-297229-5.0g |

2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid |

1955519-67-1 | 5.0g |

$2277.0 | 2023-02-28 | ||

| Enamine | EN300-297229-0.5g |

2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid |

1955519-67-1 | 0.5g |

$754.0 | 2023-09-06 | ||

| Enamine | EN300-297229-1.0g |

2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid |

1955519-67-1 | 1g |

$0.0 | 2023-06-07 | ||

| Ambeed | A1088553-1g |

2-[1-(2-Methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid |

1955519-67-1 | 95% | 1g |

$570.0 | 2024-08-03 | |

| Enamine | EN300-297229-10.0g |

2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid |

1955519-67-1 | 10.0g |

$3376.0 | 2023-02-28 |

2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acid 関連文献

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

-

Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

1955519-67-1 (2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acid) 関連製品

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1955519-67-1)2-1-(2-methylphenyl)-1H-pyrazol-5-yloxolane-3-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):513.0